molecular formula C17H18FNO2S B5970169 1-(benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine

1-(benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine

Cat. No. B5970169
M. Wt: 319.4 g/mol
InChI Key: AZFHLBXELPUBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine is a chemical compound that is widely used in scientific research. It is a pyrrolidine derivative that has been synthesized using various methods. This compound has gained attention in recent years due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine depends on its specific target. In general, this compound acts as an inhibitor of enzymes and receptors by binding to their active sites and blocking their catalytic activity. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and are implicated in cancer and other diseases. By inhibiting HDACs, 1-(benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine depend on its specific target and concentration. In general, this compound can modulate various cellular processes, such as gene expression, cell cycle progression, apoptosis, and differentiation. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects in vitro and in vivo. However, its effects on normal cells and tissues are still unclear and require further investigation.

Advantages and Limitations for Lab Experiments

1-(Benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine has several advantages and limitations for lab experiments. One of its advantages is its high potency and selectivity towards specific targets, which allows for the study of specific cellular processes and signaling pathways. Another advantage is its stability and solubility in various solvents, which facilitates its use in biochemical and pharmacological assays. However, one of its limitations is its potential toxicity and off-target effects, which require careful dose optimization and toxicity testing. Another limitation is its high cost and limited availability, which may restrict its use in some labs.

Future Directions

There are several future directions for the study of 1-(benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine. One direction is the development of new derivatives and analogs with improved potency, selectivity, and pharmacokinetic properties. Another direction is the identification of new targets and pathways that can be modulated by this compound. For example, recent studies have shown that 1-(benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine can inhibit the activity of lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression and is implicated in cancer and other diseases. Therefore, the development of LSD1 inhibitors based on 1-(benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine may have therapeutic potential. Another direction is the study of the pharmacological and toxicological properties of this compound in vivo, which may provide insights into its potential clinical applications.

Synthesis Methods

The synthesis of 1-(benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine has been reported in various ways. One of the most commonly used methods involves the reaction of 2-fluorobenzaldehyde with benzylsulfonyl chloride in the presence of sodium hydroxide and pyrrolidine. The reaction proceeds via a nucleophilic addition-elimination mechanism, leading to the formation of the desired product. Other methods involve the use of different reagents and catalysts, such as triethylamine, acetic anhydride, and palladium on carbon.

Scientific Research Applications

1-(Benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine has been extensively used in scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been studied for its ability to inhibit specific enzymes and receptors, which are involved in various diseases, such as cancer, inflammation, and neurological disorders. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and selectivity. In chemical biology, it has been employed as a tool compound for the study of protein-protein interactions and signal transduction pathways.

properties

IUPAC Name

1-benzylsulfonyl-2-(2-fluorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c18-16-10-5-4-9-15(16)17-11-6-12-19(17)22(20,21)13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFHLBXELPUBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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